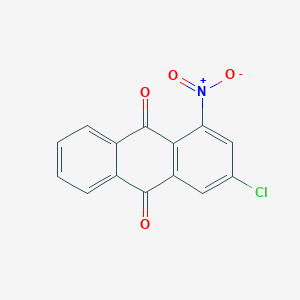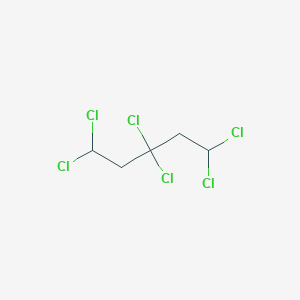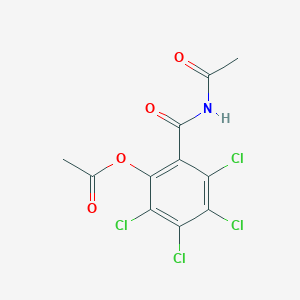
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This particular compound is characterized by the presence of multiple chlorine atoms and an acetylcarbamoyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of 3,4,5,6-tetrachlorophenol with acetic anhydride and acetyl chloride under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Hydrolysis: 3,4,5,6-tetrachlorophenol and acetic acid.
Reduction: 3,4,5,6-tetrachlorophenyl alcohol.
Substitution: Substituted amides or amines.
Aplicaciones Científicas De Investigación
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cell Membranes: Incorporating into cell membranes and disrupting their integrity, leading to antimicrobial effects.
Comparación Con Compuestos Similares
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate can be compared with other similar compounds such as:
3,4,5,6-Tetrachlorophenyl acetate: Lacks the acetylcarbamoyl group, resulting in different reactivity and biological activity.
2-(Carbamoyl)-3,4,5,6-tetrachlorophenyl acetate: Similar structure but without the acetyl group, leading to variations in chemical properties and applications.
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenol: Contains a hydroxyl group instead of an acetate group, affecting its solubility and reactivity.
Propiedades
Número CAS |
60099-07-2 |
|---|---|
Fórmula molecular |
C11H7Cl4NO4 |
Peso molecular |
359.0 g/mol |
Nombre IUPAC |
[2-(acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl] acetate |
InChI |
InChI=1S/C11H7Cl4NO4/c1-3(17)16-11(19)5-6(12)7(13)8(14)9(15)10(5)20-4(2)18/h1-2H3,(H,16,17,19) |
Clave InChI |
YGSNYASHTZBYIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
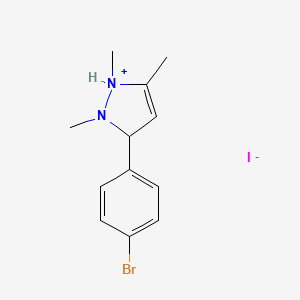
![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
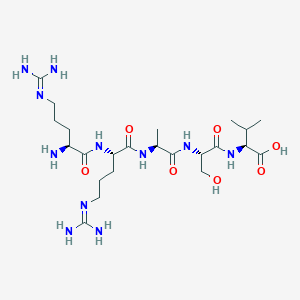
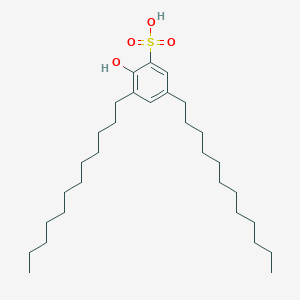

![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
